3-Acetyl-2,7-naphthyridine
Overview
Description
3-Acetyl-2,7-naphthyridine: is a heterocyclic compound that belongs to the naphthyridine family. It is characterized by a fused system of two pyridine rings with an acetyl group at the third position. This compound is known for its biological activities and has been isolated from natural sources such as the roots and rhizomes of Valeriana officinalis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-2,7-naphthyridine can be achieved through various methods. One common approach involves the condensation of 2-aminopyridine with acetoacetic ester, followed by cyclization and subsequent acetylation. Another method includes the reaction of 2,7-naphthyridine with acetic anhydride under reflux conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-2,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Naphthyridine oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthyridine derivatives.
Scientific Research Applications
3-Acetyl-2,7-naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It has potential therapeutic applications due to its sedative and tranquilizer activities.
Industry: Used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-Acetyl-2,7-naphthyridine involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, its sedative activity may be due to its interaction with neurotransmitter receptors in the central nervous system .
Comparison with Similar Compounds
2,7-Naphthyridine: A parent compound with similar structural features but without the acetyl group.
1,8-Naphthyridine: Another isomer with different nitrogen atom positions.
Pyridoacridines: Compounds with a similar fused ring system but with additional rings and functional groups.
Uniqueness: 3-Acetyl-2,7-naphthyridine is unique due to its specific acetyl substitution, which imparts distinct chemical and biological properties compared to other naphthyridine derivatives .
Biological Activity
3-Acetyl-2,7-naphthyridine is a heterocyclic compound known for its diverse biological activities. This article explores its antimicrobial, anticancer, and potential therapeutic properties, supported by case studies and research findings.
Chemical Structure and Properties
This compound features a fused system of two pyridine rings with an acetyl group at the third position. Its chemical formula is , and it has a molecular weight of 172.18 g/mol. The compound has been isolated from natural sources, particularly from the roots and rhizomes of Valeriana officinalis.
Biological Activities
1. Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. In a study comparing derivatives of naphthyridines, this compound showed effectiveness against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 6 to 7 mM .
2. Anticancer Activity
The compound has demonstrated notable anticancer effects in vitro. For instance, it has been tested against several cancer cell lines, including HeLa (cervical cancer) and A549 (non-small cell lung cancer). In these studies, it exhibited cytotoxic effects with IC50 values indicating significant potency. For example, derivatives of naphthyridines have shown IC50 values ranging from 0.03 to 15 μg/mL against various human cancer cell lines .
The precise mechanisms underlying the biological activities of this compound are not fully elucidated; however, it is suggested that naphthyridine alkaloids may interact with cellular targets such as DNA and various signaling pathways. Some studies indicate that they could induce apoptosis in cancer cells through p53-independent mechanisms and modulate expressions of key proteins involved in cell cycle regulation .
Case Study 1: Anticancer Efficacy
A study explored the anticancer efficacy of this compound derivatives on H1299 non-small cell lung cancer cells. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through upregulation of p21 expression while downregulating SOX9 and Ki67 .
Case Study 2: Antimicrobial Activity
In another investigation focused on the antimicrobial properties, a series of naphthyridine derivatives were tested against resistant strains of bacteria. The results demonstrated that modifications in the naphthyridine structure could enhance antibacterial activity, particularly against ciprofloxacin-resistant strains .
Summary Table: Biological Activities of this compound
Future Directions
Research on this compound is ongoing, focusing on optimizing its structure for enhanced biological activity and therapeutic application potential. The exploration of its pharmacokinetics and toxicity profiles will be crucial for future drug development.
Properties
IUPAC Name |
1-(2,7-naphthyridin-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-7(13)10-4-8-2-3-11-5-9(8)6-12-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBXXOOMKKQNNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C2C=NC=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20223794 | |
Record name | Naphthyridylmethylketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20223794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73607-00-8 | |
Record name | 1-(2,7-Naphthyridin-3-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73607-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphthyridylmethylketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073607008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthyridylmethylketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20223794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Acetyl-2,7-naphthyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037296 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.